
W-54011
Descripción general
Descripción
W 54011: es un antagonista potente y activo por vía oral del receptor C5a no peptídico. Este compuesto es conocido por su capacidad para inhibir la unión del C5a marcado a los neutrófilos humanos, lo que lo convierte en una herramienta valiosa en la investigación de la inmunología y la inflamación .
Aplicaciones Científicas De Investigación
W 54011 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la inmunología, la inflamación y la farmacología. Se utiliza para estudiar el papel del receptor C5a en varios procesos biológicos y enfermedades. Algunas aplicaciones clave incluyen:
Inmunología e inflamación: W 54011 se utiliza para investigar el papel del receptor C5a en las respuestas inmunitarias y las condiciones inflamatorias
Farmacología: El compuesto se emplea en estudios de desarrollo de fármacos para evaluar su potencial como agente terapéutico para afecciones que implican una inflamación excesiva
Investigación biológica: Los investigadores utilizan W 54011 para estudiar las vías de señalización y las respuestas celulares mediadas por el receptor C5a
Mecanismo De Acción
W 54011 ejerce sus efectos uniéndose al receptor C5a en los neutrófilos humanos, inhibiendo así la unión del C5a marcado. Esta inhibición previene la activación de las vías de señalización descendentes que conducen a la movilización de calcio intracelular, la quimiotaxis y la generación de especies reactivas de oxígeno . Los objetivos moleculares involucrados incluyen el receptor C5a y las proteínas de señalización asociadas .
Análisis Bioquímico
Biochemical Properties
W-54011 inhibits C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of reactive oxygen species (ROS) in human neutrophils . It does not show agonistic activity at up to 10 μM and shifts rightward the concentration-response curves to C5a without depressing the maximal responses .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils . In vitro studies confirmed that this compound can prevent lipopolysaccharide (LPS)-induced cytotoxicity in Beas-2B cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of C5a to its receptor on human neutrophils . This inhibition prevents C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of ROS in these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been shown to prevent C5a-induced neutropenia in gerbils
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (3-30 mg/kg) has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils .
Metabolic Pathways
Given its role as a C5a receptor antagonist, it likely interacts with enzymes and cofactors involved in the complement system .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: : La síntesis de W 54011 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para lograr la actividad deseada. La ruta de síntesis exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de producción industrial: : La producción industrial de W 54011 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores automatizados y estrictas medidas de control de calidad para mantener la consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones: : W 54011 experimenta principalmente interacciones de unión con el receptor C5a. No experimenta transformaciones químicas significativas en condiciones fisiológicas .
Reactivos y condiciones comunes: : El compuesto es estable en condiciones de laboratorio estándar y no requiere reactivos especiales para su manipulación. Típicamente se disuelve en dimetilsulfóxido (DMSO) para ensayos biológicos .
Productos principales: : Como W 54011 se utiliza como antagonista del receptor, no forma productos principales a través de reacciones químicas, sino que ejerce sus efectos a través de interacciones de unión .
Comparación Con Compuestos Similares
W 54011 es único en su alta afinidad y especificidad por el receptor C5a. Los compuestos similares incluyen:
CTK7A: Otro antagonista del receptor C5a con diferentes características estructurales.
HIF-2α-IN-8: Un compuesto que se dirige a una vía diferente pero que se utiliza en contextos de investigación similares.
Tilorona dihidrocloruro: Un agente inmunomodulador con distintos mecanismos de acción.
Estos compuestos resaltan la especificidad y potencia de W 54011 al dirigirse al receptor C5a .
Actividad Biológica
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride (CAS: 405098-33-1) is a synthetic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS) and possibly in cancer therapy. This article reviews its biological activity, including mechanisms of action, effects on specific cell lines, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C30H36N2O2 |
Molecular Weight | 468.63 g/mol |
CAS Number | 405098-33-1 |
Solubility | Soluble in organic solvents |
Receptor Interactions
Research indicates that this compound may act as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT2C. These interactions are significant because modulation of serotonin receptors can influence mood, anxiety, and various neuropsychiatric disorders .
Anticancer Activity
In vitro studies have suggested that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway . This mechanism involves the release of cytochrome c and activation of caspases, leading to programmed cell death.
Case Study: Anticancer Effects
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays. The study also highlighted changes in cell cycle distribution, where treated cells showed increased apoptosis rates compared to controls .
Neuropharmacological Effects
Another study focused on the neuropharmacological profile of the compound. It demonstrated anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders. Behavioral tests such as the elevated plus maze indicated increased time spent in open arms by treated animals compared to controls .
Summary of Findings
The biological activity of N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride suggests diverse pharmacological potential:
- Serotonin Receptor Antagonism : May influence mood and anxiety.
- Anticancer Properties : Induces apoptosis in cancer cell lines.
- Neuropharmacological Effects : Exhibits anxiolytic-like behavior in preclinical models.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJWRMNGCDKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415509 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405098-33-1 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of W-54011?
A: this compound is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, this compound inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].
Q2: What is the impact of this compound on LPS-induced acute lung injury?
A: Studies show that this compound exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with this compound was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].
Q3: Does this compound demonstrate species specificity in its activity?
A: Yes, this compound exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].
Q4: What is the role of this compound in allergic inflammation models?
A: Research suggests that this compound can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, this compound effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of this compound in managing allergic inflammatory responses.
Q5: Are there any known in vivo efficacy studies of this compound?
A: Yes, oral administration of this compound effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.
Q6: Has this compound been explored in the context of other diseases?
A: this compound has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, this compound treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that this compound might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.
Q7: Does this compound impact cell viability at different concentrations?
A: While this compound demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of this compound, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.